molecular formula C7H14ClNO B13475195 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Katalognummer: B13475195
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: ZVYTVOVZWLFENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic, nitrogen-containing compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique bicyclic structure, which includes an ethoxy group and an azabicyclohexane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2+2] cycloaddition reaction. One efficient method includes the photochemical cycloaddition of dichloroketene with allyl chloride, followed by intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide . This method allows for the formation of the bicyclic ring system in a modular and efficient manner.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves an intramolecular displacement reaction, which is scalable to produce significant quantities of the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The ethoxy group and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

4-ethoxy-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H

InChI-Schlüssel

ZVYTVOVZWLFENR-UHFFFAOYSA-N

Kanonische SMILES

CCOC12CC(C1)NC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.